molecular formula C17H34O B8719460 Pentadecyloxirane CAS No. 22092-38-2

Pentadecyloxirane

Cat. No. B8719460
CAS RN: 22092-38-2
M. Wt: 254.5 g/mol
InChI Key: XSNXNMMWBCZUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04649203

Procedure details

In 100 ml of dichloromethane was dissolved 26.2 g (0.11 mole) of 1-heptadecene, and a solution of 24.5 g of m-chloroperbenzoic acid in 250 ml of dichloromethane was added dropwise to the solution. The mixture was stirred at room temperature overnight. The resulting crystalline precipitate was filtered off and the filtrate was washed with water, aqueous sodium sulfite, aqueous sodium hydrogen carbonate and aqueous sodium chloride, dried and concentrated. The residue was purified by silica gel column chromatography [eluent: hexane-ethyl acetate (30:1)] to give 16 g of the desired compound as a colorless oil.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].ClC1C=CC=C(C(OO)=[O:26])C=1>ClCCl>[O:26]1[CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:1]1

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
26.2 g
Type
reactant
Smiles
C=CCCCCCCCCCCCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting crystalline precipitate was filtered off
WASH
Type
WASH
Details
the filtrate was washed with water, aqueous sodium sulfite, aqueous sodium hydrogen carbonate and aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography [eluent: hexane-ethyl acetate (30:1)]

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CC1CCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.